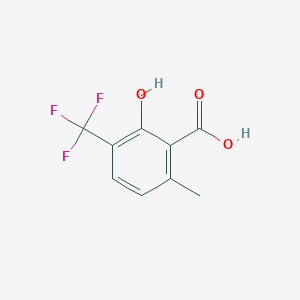
2-Hydroxy-6-methyl-3-(trifluoromethyl)benzoic acid
Cat. No. B8300784
M. Wt: 220.14 g/mol
InChI Key: JREREHOAJLJTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07923573B2
Procedure details


After an aqueous solution (40 ml) of sodium chlorite (6.0 g, 66.3 mmol) and sodium dihydrogenphosphate monohydrate (6.0 g, 43.5 mmol) was added dropwise to a solution of 2-hydroxy-6-methyl-3-(trifluoromethyl)benzaldehyde (4.65 g, 22.8 mmol) obtained in Example (28-2) in a mixture of tert-butyl alcohol (90 ml), 1,4-dioxane (30 ml) and 2-methyl-2-butene (30 ml), the mixture was stirred at room temperature for 1 hour. After the reaction mixture was cooled with ice and a 5% aqueous sodium thiosulfate solution was added thereto, the mixture was poured into 0.5N hydrochloric acid and extracted with ethyl acetate (twice). The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was crystallized using ethyl acetate and n-hexane to give 2-hydroxy-6-methyl-3-(trifluoromethyl)benzoic acid as a colorless compound (4.21 g, yield: 84%).

Name
sodium dihydrogenphosphate monohydrate
Quantity
6 g
Type
reactant
Reaction Step One

Quantity
4.65 g
Type
reactant
Reaction Step One




Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
Cl([O-])=O.[Na+].O.P([O-])(O)(O)=O.[Na+].[OH:12][C:13]1[C:20]([C:21]([F:24])([F:23])[F:22])=[CH:19][CH:18]=[C:17]([CH3:25])[C:14]=1[CH:15]=[O:16].CC(=CC)C.S([O-])([O-])(=[O:33])=S.[Na+].[Na+].Cl>C(O)(C)(C)C.O1CCOCC1>[OH:12][C:13]1[C:20]([C:21]([F:22])([F:23])[F:24])=[CH:19][CH:18]=[C:17]([CH3:25])[C:14]=1[C:15]([OH:33])=[O:16] |f:0.1,2.3.4,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)[O-].[Na+]
|
|
Name
|
sodium dihydrogenphosphate monohydrate
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.P(=O)(O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
4.65 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=O)C(=CC=C1C(F)(F)F)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CC
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
sodium thiosulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was cooled with ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (twice)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was successively washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by removing the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)O)C(=CC=C1C(F)(F)F)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.21 g | |
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
